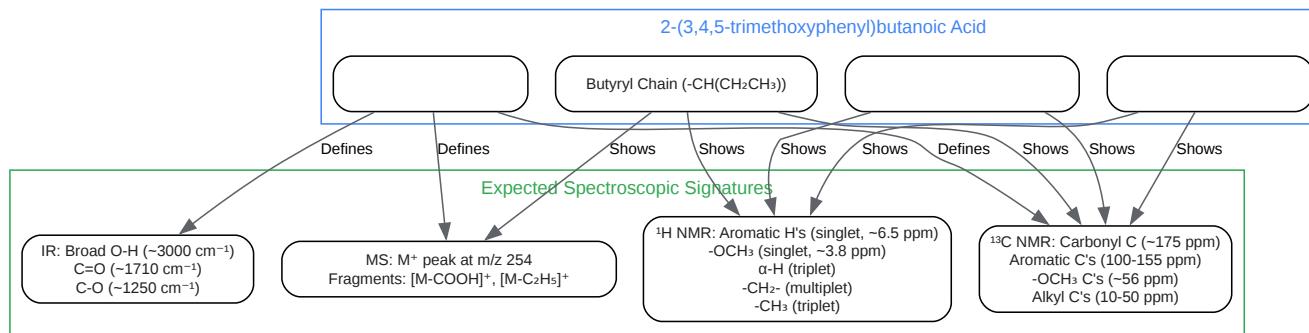


Chemical properties of 2-(3,4,5-trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(3,4,5-trimethoxyphenyl)butanoic Acid


Cat. No.: B071038

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-trimethoxyphenyl)butanoic Acid

Introduction

2-(3,4,5-trimethoxyphenyl)butanoic acid, also known by its CAS Number 195202-08-5, is a substituted carboxylic acid featuring a butyric acid backbone and a trimethoxyphenyl moiety.^[1] As a solid at room temperature, this compound serves primarily as a specialized building block in organic synthesis.^[2] Its structural complexity, combining a chiral center with a highly functionalized aromatic ring, makes it a molecule of interest for medicinal chemistry and science. The presence of the 3,4,5-trimethoxyphenyl group is significant, as this motif is found in a variety of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic route, and safe handling protocols, designed for researchers and drug development professionals.

[Click to download full resolution via product page](#)

Caption: Key functional groups and their expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments. ^[3] * Aromatic Protons: The two protons on the trimethoxyphenyl ring are chemically equivalent and should appear as a sharp singlet around δ 6.5-6.7 ppm.
- **Methoxy Protons:** The nine protons from the three equivalent methoxy groups will produce a strong singlet at approximately δ 3.8 ppm.
- **Aliphatic Protons:** The butanoic acid chain will show more complex signals. The alpha-proton (CH attached to the ring and carboxyl group) would appear as a triplet. The methylene protons (-CH₂-) would be a multiplet (sextet), and the terminal methyl protons (-CH₃) would present as a triplet.
- **NMR:** The carbon spectrum will be characterized by signals for the carbonyl, aromatic, methoxy, and aliphatic carbons.
- **Carbonyl Carbon:** A signal in the downfield region, around δ 175-180 ppm.
- **Aromatic Carbons:** Multiple signals between δ 100-155 ppm, with carbons bearing methoxy groups appearing more downfield.
- **Methoxy Carbons:** A distinct signal around δ 56 ppm. ^[5] * **Aliphatic Carbons:** Signals for the chiral carbon, methylene, and methyl groups will be in the upfield region (δ 10-50 ppm). ^[6]

Infrared (IR) Spectroscopy

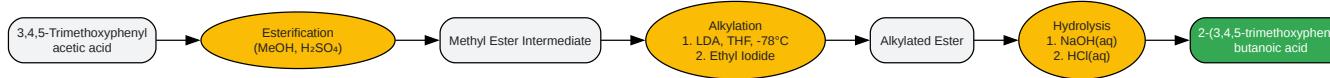
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring. [7]* O-H Stretch: A very broad absorption band is expected in the region of $3300\text{-}2500\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [8]* C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} .

- C=O Stretch: A strong, sharp absorption peak between $1725\text{-}1700\text{ cm}^{-1}$ is indicative of the carbonyl group in the carboxylic acid. [7]* C-O Stretch: Bands corresponding to the C-O stretching of the acid and ether linkages will be visible in the $1300\text{-}1000\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): The parent molecular ion peak should be observed at an m/z of 254. * Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and alpha-cleavage. [9][10] * $[M-45]^+$: Loss of the COOH group (m/z 209).
 - $[M-29]^+$: Loss of the ethyl group ($-\text{CH}_2\text{CH}_3$) (m/z 225).
 - A prominent peak corresponding to the trimethoxybenzyl cation or related fragments is also expected.


Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

While this compound is commercially available as a building block, understanding its synthesis is crucial for analog design. A plausible laboratory-scale synthesis can be conceptualized starting from 3,4,5-trimethoxyphenylacetic acid, a related and accessible precursor. This approach leverages well-established methodologies in organic chemistry, such as alpha-alkylation of an ester, followed by hydrolysis.

Protocol: Two-Step Synthesis via Alkylation

- Esterification: Convert 3,4,5-trimethoxyphenylacetic acid to its methyl or ethyl ester using Fischer-Speier esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). [11] This protects the carboxylic acid and activates the alpha-position for the subsequent step.
- Deprotonation and Alkylation: Treat the resulting ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (in an anhydrous solvent (e.g., THF) to generate the enolate.
- C-C Bond Formation: Introduce an alkylating agent, such as ethyl iodide or ethyl bromide, to the enolate solution. Allow the reaction to warm to room temperature to facilitate the $\text{S}_{\text{N}}2$ reaction, which forms the carbon-carbon bond at the alpha-position.
- Hydrolysis: Saponify the resulting ester using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to yield the carboxylate and yield the final product, **2-(3,4,5-trimethoxyphenyl)butanoic acid**.
- Purification: The final product can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the title compound.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid functional group.

- Esterification/Amidation: The carboxyl group can readily undergo condensation reactions with alcohols or amines, typically activated by coupling agents (e.g., DCC, EDC) or by conversion to an acyl chloride, to form esters and amides, respectively. [12]* Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3,4,5-trimethoxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- Aromatic Ring: The trimethoxy-substituted phenyl ring is electron-rich and activated towards electrophilic aromatic substitution. However, the positions ortho and para to the butyric acid chain are sterically hindered, which may influence regioselectivity.

Section 4: Safety, Handling, and Hazard Management

As a laboratory chemical, proper handling of **2-(3,4,5-trimethoxyphenyl)butanoic acid** is essential to ensure personnel safety. The compound is classified as an irritant and is harmful if swallowed. [1][13]

Hazard Class	Code	Description	Source(s)
Pictogram	GHS07	Harmful / Irritant	
Signal Word	Warning		[1]
Acute Toxicity, Oral	H302	Harmful if swallowed	[14]
Skin Irritation	H315	Causes skin irritation	[1][13]
Eye Irritation	H319	Causes serious eye irritation	[1][13]

| STOT SE 3 | H335 | May cause respiratory irritation | [1][13]|

Recommended Laboratory Protocol

This protocol is a self-validating system designed to minimize exposure and mitigate risks.

1. Engineering Controls & Preparation:

- Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]* Ensure the work area is well-ventilated. [1]* Verify that an emergency eye wash fountain and safety shower are immediately accessible. [1]
- 2. Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). [1]* Eye Protection: Use chemical safety goggles or a face shield. [1]* Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed. [13]
 - 3. Handling & Use:
 - Avoid creating dust. [13]* Avoid direct contact with the substance. [13]* Wash hands thoroughly after handling, even if gloves were worn. [1]* Do not drink, or smoke in the laboratory area. [1]
 - 4. Emergency Procedures:
 - Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. [13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [13]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Consult a doctor. [13]* Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. [13]
 - 5. Accidental Release & Disposal:
 - Spill: Evacuate the area. Prevent dust formation. Sweep up the spilled solid using non-sparking tools and place it in a sealed container for disposal. Do not discharge into drains or rivers. [13]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Known and Potential Applications

The primary application of **2-(3,4,5-trimethoxyphenyl)butanoic acid** is as a building block in research and development. [2] The 3,4,5-trimethoxyphenyl group is a key pharmacophore in numerous compounds with diverse biological activities. Therefore, this molecule serves as a valuable starting point for the development of novel therapeutic agents.

- Drug Discovery Precursor: Related structures containing the trimethoxyphenyl group have been investigated for various therapeutic effects, including trypanocidal activity against the parasite that causes Chagas disease and as receptor antagonists for platelet-activating factor (PAF). [11][15] This suggests that derivatives of **2-(3,4,5-trimethoxyphenyl)butanoic acid** could be explored for similar or novel biological targets.

- Trimebutine Synthesis: The core structure is related to intermediates used in the synthesis of drugs like trimebutine, an antispasmodic agent. [16][1]

References

- **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid** | 195202-08-5. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eba71>]
- SAFETY DATA SHEET (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. Aaron Chemistry & UnaveraChemLab. [URL: [https://www.aaron-chemistry.de/sds/\(2S\)-2-\(3,4,5-TRIMETHOXYPHENYL\)BUTANOIC%20ACID-PC52109-EN.pdf](https://www.aaron-chemistry.de/sds/(2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC%20ACID-PC52109-EN.pdf)]
- (s)-2-(3,4,5-trimethoxyphenyl)butyric acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717765_EN.htm]
- (S)-2-(3,4,5-Trimethoxyphenyl)butyric acid Safety Data Sheet. SynQuest Laboratories, Inc.. [URL: <https://www.synquestlabs.com/sds/2721-1-54.pdf>]
- **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid** | 195202-08-5. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/JP/ja/product/ambeed/ambh2d6>]
- **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid**, 97% , 195202-08-5. CookeChem. [URL: <https://www.cookechem.com/product/195202-08-5>]
- SAFETY DATA SHEET n-Butyric acid. Fisher Scientific. [URL: <https://www.fishersci.com/msds?productName=AC108010000>]
- mass spectrum of butanoic acid C4H8O2 fragmentation pattern. Doc Brown's Chemistry. [URL: <https://www.docbrown.info/page07/ASA2spec/butanoicacidMS.htm>]
- low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [URL: <https://www.docbrown.info/page07/ASA2spec/butanoicacidNMR.htm>]
- infrared spectrum of butanoic acid C4H8O2. Doc Brown's Chemistry. [URL: <https://www.docbrown.info/page07/ASA2spec/butanoicacidIR.htm>]
- 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000039). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_c]
- trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. Pub [URL: <https://pubmed.ncbi.nlm.nih.gov/2981313/>]
- Preparation method of trimebutine. Google Patents. [URL: <https://patents.google.com>]
- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [URL: <https://www.mdpi.com/13049/28/11/4553>]
- Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/10907204/>]
- bmse000402 Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [URL: <https://bmrbbiomed.org/metabolomics/bmse000402>]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_\(Barron\)/01%3A_Mass_Spectrometry/01%3A_Mass_Spectrometry/01%3A_Fragmentation_Patterns](https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/01%3A_Mass_Spectrometry/01%3A_Fragmentation_Patterns)]
- Butanoic acid - Infrared Spectrum. NIST WebBook. [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C107926&Type=IR-SPEC&Index=1>]
- 3-(3,4,5-Trifluorophenyl)butanoic acid. Benchchem. [URL: <https://www.benchchem.com/product/b13616708>]
- 3,4,5-Trimethoxy benzoic acid(118-41-2)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_118-41-2_13CNMR.htm]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5 - CookeChem [cookechem.com]
- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH₃CH₂CH₂COOH analysis interpretation of chemical shifts ppm spin sp splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000039) [hmdb.ca]
- 5. 3,4,5-Trimethoxy benzoic acid(118-41-2) IR Spectrum [chemicalbook.com]
- 6. bmse000402 Butyric Acid at BMRB [bmrbbiomed.org]
- 7. infrared spectrum of butanoic acid C4H8O2 CH₃CH₂CH₂COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Butanoic acid [webbook.nist.gov]
- 9. mass spectrum of butanoic acid C4H8O2 CH₃CH₂CH₂COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. unavera.de [unavera.de]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor - [pubmed.ncbi.nlm.nih.gov]
- 16. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]
- 17. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of 2-(3,4,5-trimethoxyphenyl)butanoic acid]. BenchChem, [2026]. [Online PDF]. Available [https://www.benchchem.com/product/b071038#chemical-properties-of-2-3-4-5-trimethoxyphenyl-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com